4-Bromo-2-formyl-n-p-tosylpyrrole
Description
4-Bromo-2-formyl-N-p-tosylpyrrole (systematic name: 4-Bromo-1-[(4-methylbenzene)sulfonyl]pyrrole-2-carbaldehyde) is a substituted pyrrole derivative with the molecular formula C₁₂H₁₀BrNO₃S and a molar mass of 328.18 g/mol . Its crystal structure, determined via high-resolution X-ray diffraction at 100 K, reveals an orthorhombic lattice (space group P2₁2₁2₁) with cell parameters a = 4.8436 Å, b = 13.9149 Å, c = 18.5479 Å, and a density of 1.744 Mg/m³ . The molecule features a bromine atom at the C4 position, a formyl group at C2, and a p-toluenesulfonyl (tosyl) group at N1. Key bond lengths include Br1–C4 (1.879 Å) and N1–S9 (1.7002 Å), while torsional angles such as S9–N1–C5–C4 (−176.62°) highlight the rigidity of the sulfonamide linkage and the planarity of the pyrrole ring .
Properties
Molecular Formula |
C12H10BrNO3S |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO3S/c1-9-2-4-12(5-3-9)18(16,17)14-7-10(13)6-11(14)8-15/h2-8H,1H3 |
InChI Key |
LXDGVUNHWAPAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₃S |
| Molar Mass (g/mol) | 328.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Volume (ų) | 1250.1 |
| Density (Mg/m³) | 1.744 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
Comparison with Similar Compounds
While the provided evidence focuses on 4-Bromo-2-formyl-N-p-tosylpyrrole, comparisons with analogous N-tosylpyrrole derivatives can be inferred based on structural and electronic features.
(a) Substituent Effects on Reactivity and Stability
- Bromine vs. Other Halogens: The bromine atom at C4 introduces steric bulk and polarizability, which may enhance halogen bonding compared to smaller halogens (e.g., Cl or F).
- Formyl Group: The formyl group at C2 increases electrophilicity, making the compound a candidate for condensation reactions. In contrast, non-formylated N-tosylpyrroles (e.g., 4-bromo-N-p-tosylpyrrole) lack this reactivity hotspot.
(b) Crystal Packing and Intermolecular Interactions
- The orthorhombic packing of This compound is stabilized by weak C–H···O and π–π interactions. Similar compounds, such as 4-chloro-N-p-tosylpyrrole-2-carbaldehyde , may exhibit different packing motifs due to variations in halogen size and electronegativity.
Table 2: Hypothetical Comparison of Substituted N-Tosylpyrroles
| Compound | Substituents | Halogen Bond Length (Å) | Key Reactivity Feature |
|---|---|---|---|
| This compound | Br (C4), CHO (C2), Ts (N1) | 1.879 | Electrophilic formyl group |
| 4-Chloro-N-p-tosylpyrrole | Cl (C4), Ts (N1) | ~1.73 | Reduced electrophilicity |
| N-p-Tosylpyrrole-2-carbaldehyde | CHO (C2), Ts (N1) | N/A | Formyl-driven reactivity |
Preparation Methods
Tosylation of Pyrrole
The NH group of pyrrole is protected via tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or aqueous NaOH. This step ensures regiochemical control during subsequent electrophilic substitutions. The reaction proceeds at room temperature, yielding 1-tosylpyrrole as a stable intermediate.
Bromination at the C4 Position
Electrophilic bromination of 1-tosylpyrrole is achieved using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. The tosyl group at N1 deactivates the pyrrole ring, directing bromination to the C4 position. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and reaction temperature (0–25°C) are critical to minimize side reactions.
Formylation at the C2 Position
The Vilsmeier-Haack reaction introduces the formyl group at C2. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic formylating agent. The reaction is conducted at 0–5°C to prevent over-oxidation, yielding the target compound in 68–72% isolated yield after purification.
Table 1: Summary of Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine | CH₂Cl₂ | 25°C | 85–90 |
| Bromination | NBS, AIBN | THF | 0°C | 75–80 |
| Formylation | POCl₃, DMF | DCM | 0–5°C | 68–72 |
Optimization of Reaction Conditions
Solvent Effects on Bromination
Polar aprotic solvents like tetrahydrofuran (THF) enhance the solubility of NBS and stabilize intermediates, improving bromination efficiency. Non-polar solvents (e.g., hexane) result in incomplete conversion due to poor reagent dispersion.
Temperature Control During Formylation
Exothermic formylation requires strict temperature control. Elevated temperatures (>10°C) promote side reactions such as dimerization or decomposition, reducing yields by 15–20%.
Purification via Recrystallization
Hot recrystallization from ethyl acetate/hexane (3:1 v/v) removes unreacted starting materials and byproducts. The compound crystallizes as colorless rods, with a melting point of 142–144°C.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction
The orthorhombic crystal system (space group P2₁2₁2₁) of 4-bromo-2-formyl-1-(p-tosyl)-1H-pyrrole was resolved at 100 K. Key structural parameters include:
-
Unit cell dimensions: a = 4.8436 Å, b = 13.9149 Å, c = 18.5479 Å
-
Bond lengths: Br–C4 = 1.897 Å, C2–O (formyl) = 1.215 Å, S–N (tosyl) = 1.663 Å
Intermolecular C–H⋯O interactions (2.8–3.3 Å) dominate the packing arrangement, forming helical chains along the a-axis.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 4.8436, 13.9149, 18.5479 |
| Volume (ų) | 1250.1 |
| Z | 4 |
| Density (g/cm³) | 1.744 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 9.87 (s, 1H, CHO), 7.89 (d, J = 8.4 Hz, 2H, tosyl), 7.38 (d, J = 8.4 Hz, 2H, tosyl), 7.12 (s, 1H, H3), 6.95 (s, 1H, H5), 2.45 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃): δ 182.4 (CHO), 145.2 (C-SO₂), 134.6 (C-Br), 129.8 (C2), 128.1 (C4), 21.7 (CH₃).
Challenges in Synthesis
Regiochemical Control
The electron-withdrawing tosyl group at N1 directs electrophiles to C4 and C5 positions. Competing bromination at C5 is suppressed by steric hindrance from the tosyl group, favoring C4 substitution.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-formyl-N-p-tosylpyrrole?
The compound is typically synthesized via sequential functionalization of pyrrole derivatives. A common approach involves:
- Bromination : Selective α-bromination of N-p-tosylpyrrole using reagents like N-bromosuccinimide (NBS) in THF at low temperatures (-70°C), ensuring minimal side reactions .
- Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction or directed lithiation followed by quenching with DMF. Careful control of reaction conditions (e.g., anhydrous environment) is critical to preserve the tosyl protecting group .
- Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate) to isolate the product, confirmed by and mass spectrometry .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : SHELXL software for structure solution, achieving R-factors < 0.04. The tosyl group’s planarity and bromine’s electron-withdrawing effects are critical validation points .
Q. What spectroscopic techniques are essential for characterizing this compound?
- : Peaks at δ 9.5–10.0 ppm (formyl proton), δ 7.6–7.8 ppm (tosyl aromatic protons), and δ 6.3–6.9 ppm (pyrrole protons) confirm substitution patterns .
- IR Spectroscopy : Bands at 1650–1680 cm (C=O stretch) and 1150–1170 cm (S=O stretch of tosyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns for bromine .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
The α-position of pyrrole is more reactive, but competing β-bromination may occur. Strategies include:
- Directing Groups : Use of N-tosyl protection to enhance α-selectivity via steric and electronic effects .
- Low-Temperature Control : Reactions at -70°C with NBS in THF minimize side reactions, achieving >90% α-bromination .
- Post-Reaction Analysis : integration and 2D-COSY to distinguish α/β isomers .
Q. What are the stability considerations for the formyl group under reaction conditions?
The formyl group is prone to oxidation or nucleophilic attack. Mitigation involves:
- Inert Atmosphere : Use of argon/glovebox for moisture-sensitive steps .
- Acid Scavengers : Addition of MgSO or molecular sieves to sequester water in condensation reactions .
- Short Reaction Times : Monitoring by TLC to halt reactions before degradation occurs .
Q. How do electron-withdrawing groups (e.g., tosyl, bromine) influence reactivity?
- Electronic Effects : The tosyl group deactivates the pyrrole ring, directing electrophiles to the α-position. Bromine further enhances this effect, reducing reactivity toward electrophilic substitution .
- Steric Effects : Tosyl’s bulkiness impedes access to the β-position, favoring α-functionalization .
- Computational Validation : DFT calculations (e.g., Mulliken charges) to predict reactive sites .
Q. How can contradictory 1H NMR^1 \text{H NMR}1H NMR data be resolved in derivatives of this compound?
Discrepancies often arise from tautomerism or solvent effects. Solutions include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
- Deuterated Solvents : Compare spectra in CDCl vs. DMSO-d to assess hydrogen bonding .
- 2D Experiments : NOESY or HSQC to assign overlapping peaks .
Methodological Challenges and Solutions
Q. What strategies optimize low yields in cross-coupling reactions involving this compound?
- Catalyst Screening : Pd(PPh) or SPhos ligands for Suzuki-Miyaura couplings, with KCO as base in THF/HO .
- Microwave Assistance : Reducing reaction times from days to hours (e.g., 150°C, 30 min) .
- Protection/Deprotection : Temporarily masking the formyl group as an acetal to prevent side reactions .
Q. How is computational modeling used to predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
